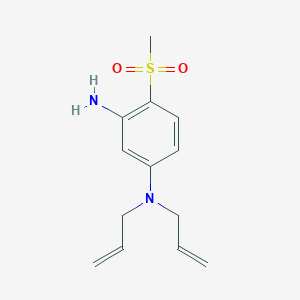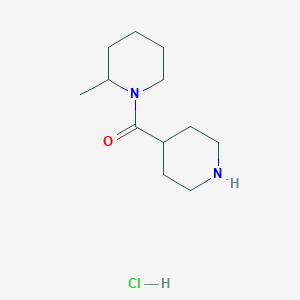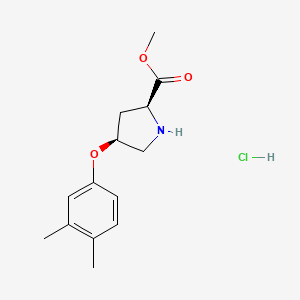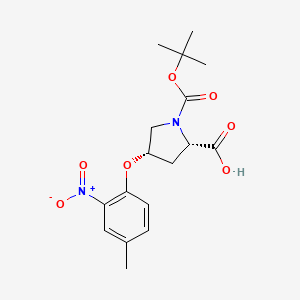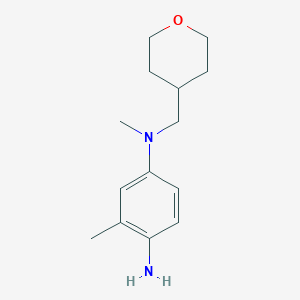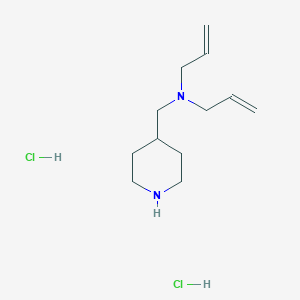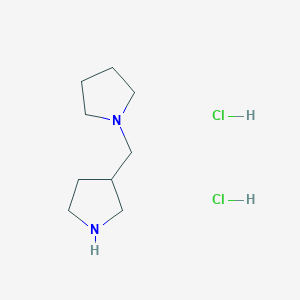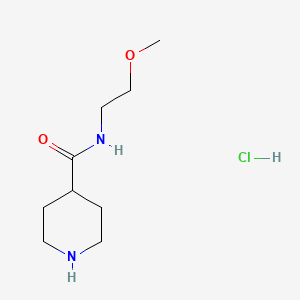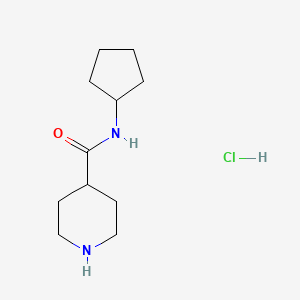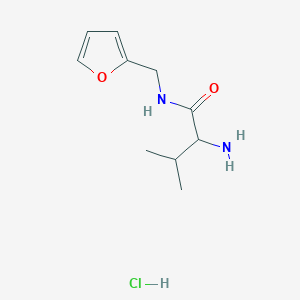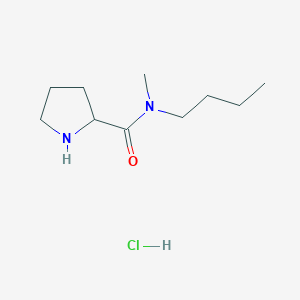
N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride” is C10H21ClN2O. The molecular weight is 220.74 g/mol.Chemical Reactions Analysis
Pyrrolidine derivatives, such as “N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride”, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM .Applications De Recherche Scientifique
Neuroprotective Potential of Derivatives
3-N-Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens Linn., has shown significant neuroprotective effects. It has been demonstrated to promote better post-stroke outcomes and exert multitargeted actions on mechanisms ranging from oxidative stress and mitochondrial dysfunction to apoptosis and inflammation. This research suggests that NBP and its derivatives could be important for developing new therapeutic approaches to various neurological conditions (Abdoulaye & Guo, 2016).
Environmental Behavior and Fate of Related Compounds
A review of methyl tert‐butyl ether (MTBE), a compound used to oxygenate gasoline, indicates its high solubility in water and weak sorption to subsurface solids, leading to minimal retardation in groundwater transport. This property, along with its resistance to biodegradation in groundwater, highlights the environmental persistence of MTBE and related compounds. The review suggests that MTBE tends to partition into atmospheric water, including precipitation, potentially contributing to its presence in surface and groundwater (Squillace et al., 1997).
Carcinogenicity and Biomarkers in Tobacco Products
The measurement of human urinary carcinogen metabolites offers a practical approach for obtaining information about tobacco and cancer. Specifically, NNAL and NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, have been identified as useful biomarkers due to their high sensitivity and specificity, especially for studies on environmental tobacco smoke exposure. This research underlines the importance of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer, highlighting the role of metabolic polymorphisms and the evaluation of human carcinogen exposure (Hecht, 2002).
Orientations Futures
“N-butyl-N-methyl-1-phenylpyrrole [1,2-a] pyrazine-3-carboxamide (GML-3)” is a potential candidate for combination drug therapy due to its anxiolytic and antidepressant activity . This suggests that “N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride” and similar compounds could have promising future applications in medical research.
Propriétés
IUPAC Name |
N-butyl-N-methylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-4-8-12(2)10(13)9-6-5-7-11-9;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVDPPFMGGSACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N-methyl-2-pyrrolidinecarboxamide hydrochloride | |
CAS RN |
1236263-39-0 | |
| Record name | 2-Pyrrolidinecarboxamide, N-butyl-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236263-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)
![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)

